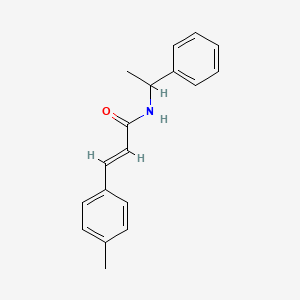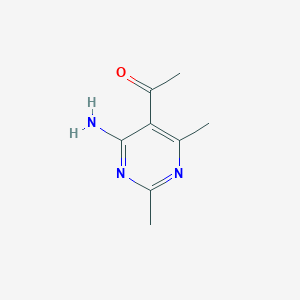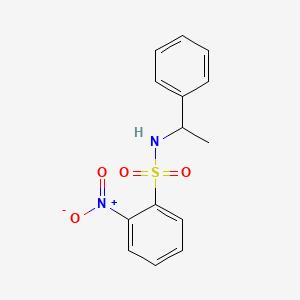
3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-5-nitrophenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-5-nitrophenyl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as curcumin, a natural polyphenol compound found in the turmeric root. Curcumin has been used for centuries in traditional medicine for its anti-inflammatory and antioxidant properties. In recent years, curcumin has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes.
作用机制
Curcumin exerts its therapeutic effects through multiple mechanisms of action. Curcumin has been shown to modulate various signaling pathways, including the NF-kB pathway, the MAPK pathway, and the PI3K/Akt pathway. Curcumin has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and inducible nitric oxide synthase. Curcumin has been shown to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
Curcumin has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Curcumin has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-alpha and IL-6. Curcumin has also been shown to scavenge free radicals and inhibit lipid peroxidation. Curcumin has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
Curcumin has several advantages for lab experiments, including its low toxicity and high solubility in water. Curcumin is also readily available and relatively inexpensive. However, curcumin has some limitations for lab experiments, including its instability in solution and its low bioavailability.
未来方向
There are several future directions for research on curcumin. One area of research is the development of curcumin analogs with improved bioavailability and efficacy. Another area of research is the investigation of curcumin's potential use in combination therapy with other drugs. Additionally, further research is needed to elucidate the mechanisms of action of curcumin and its potential use in the treatment of various diseases.
合成方法
Curcumin can be synthesized by various methods, including extraction from turmeric root, chemical synthesis, and microbial synthesis. The chemical synthesis of curcumin involves the reaction of acetylacetone with 4-hydroxybenzaldehyde and 3,4-dimethoxybenzaldehyde in the presence of a base catalyst. The resulting product is then subjected to nitration and reduction to obtain curcumin.
科学研究应用
Curcumin has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that curcumin exhibits anti-inflammatory, antioxidant, and anticancer properties. Curcumin has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the proliferation of cancer cells by targeting multiple signaling pathways. Curcumin has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques. Curcumin has also been studied for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and reduce inflammation.
属性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6/c1-23-16-8-4-11(9-17(16)24-2)3-6-14(19)13-10-12(18(21)22)5-7-15(13)20/h3-10,20H,1-2H3/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMELYVVJGGTRIY-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[(methyl{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-thiophenecarboxylate](/img/structure/B5434017.png)
![N~1~,N~2~-dimethyl-N~1~-[2-(trifluoromethyl)benzyl]glycinamide](/img/structure/B5434024.png)
![2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)amino]phenol](/img/structure/B5434035.png)

![methyl 2-[5-(3-bromo-5-chloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5434045.png)


![4-[(6-chloropyridin-2-yl)methyl]-2-(3,4-dichlorophenyl)morpholine](/img/structure/B5434077.png)


![N,N,2-trimethyl-7-(5-phenylpentanoyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5434103.png)
![3-(allylthio)-6-(4-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5434111.png)

